3-(Octane-1-sulfinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Octane-1-sulfinyl)propanamide is an organic compound with the molecular formula C11H23NO2S It consists of an octane chain attached to a sulfinyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octane-1-sulfinyl)propanamide typically involves the reaction of octane-1-sulfinyl chloride with propanamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Octane-1-sulfinyl)propanamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of 3-(Octane-1-sulfonyl)propanamide.
Reduction: Formation of 3-(Octane-1-sulfanyl)propanamide.
Substitution: Formation of substituted propanamides depending on the nucleophile used.
Scientific Research Applications
3-(Octane-1-sulfinyl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Octane-1-sulfinyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfinyl and amide functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(Octane-1-sulfonyl)propanamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-(Octane-1-sulfanyl)propanamide: Similar structure but with a sulfide group instead of a sulfinyl group.
Propanamide: The base structure without the octane and sulfinyl groups.
Uniqueness
3-(Octane-1-sulfinyl)propanamide is unique due to the presence of both the octane chain and the sulfinyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for specific synthetic and research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H23NO2S |
---|---|
Molecular Weight |
233.37 g/mol |
IUPAC Name |
3-octylsulfinylpropanamide |
InChI |
InChI=1S/C11H23NO2S/c1-2-3-4-5-6-7-9-15(14)10-8-11(12)13/h2-10H2,1H3,(H2,12,13) |
InChI Key |
SRQJRNJELZQTQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.